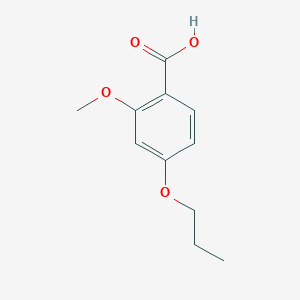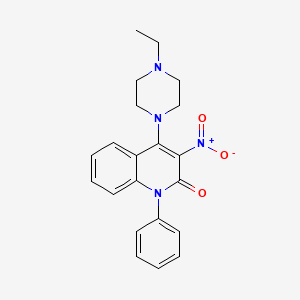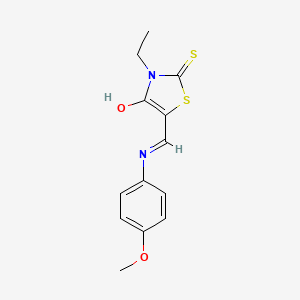![molecular formula C5H3BrN4 B3011994 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 2361644-51-9](/img/structure/B3011994.png)
7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the CAS Number: 2361644-51-9 . It has a molecular weight of 199.01 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine”, involves various methods. For instance, the synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
The molecular structure of “7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine” can be represented by the Inchi Code: 1S/C5H3BrN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine” include a molecular weight of 199.01 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Medicine
In the realm of medicine, 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine derivatives have been explored for their potential as CDK2 inhibitors . CDK2 is a critical protein kinase involved in the regulation of the cell cycle, and its inhibition can be a strategic target for cancer therapy. These derivatives have shown promising results in inhibiting the growth of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with significant cytotoxic activities .
Material Science
The compound’s derivatives are also being studied for their applications in material science. Their structural properties allow them to be used in the synthesis of complex molecules that could have applications in creating new materials with specific characteristics, such as enhanced durability or conductivity .
Chemistry
In chemistry, 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine serves as a versatile building block for the synthesis of various heterocyclic compounds. These compounds are essential in the development of pharmaceuticals and agrochemicals due to their biological and chemical properties .
Biology
Biologically, the compound’s framework is utilized to design molecules that can interact with biological targets. This interaction is crucial in the study of biological pathways and can lead to the development of new drugs that modulate these pathways for therapeutic purposes .
Pharmacology
Pharmacologically, the derivatives of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine are being investigated for their drug-like properties and potential as therapeutic agents. Their ability to inhibit enzymes like CDK2 makes them candidates for drug development in diseases such as cancer .
Agriculture
In agriculture, triazolopyrimidine derivatives have been studied for their antifungal and antiviral properties. They could potentially be developed into agents that protect crops from fungal and viral infections, thereby improving crop yield and food security .
Environmental Science
While direct applications in environmental science are not extensively documented, the synthesis and use of such compounds must be evaluated for environmental impact. The compound’s derivatives could potentially be used in environmental remediation processes or as part of sustainable practices in chemical manufacturing .
Industrial Processes
Lastly, in industrial processes, the compound could be used in the synthesis of various chemicals that are integral to manufacturing processes. Its derivatives could serve as intermediates in the production of materials used in various industries, from pharmaceuticals to electronics .
Mécanisme D'action
Target of Action
The primary target of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the progression from the G1 phase to the S phase
Biochemical Pathways
The inhibition of CDK2 by 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine affects the cell cycle, a fundamental biochemical pathway in all living cells . The disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties
Result of Action
The inhibition of CDK2 by 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine leads to significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Propriétés
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-c]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSAMOHNXOKOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)
![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)


![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)
![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)
![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)

